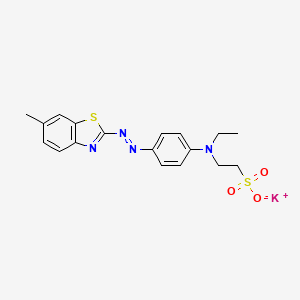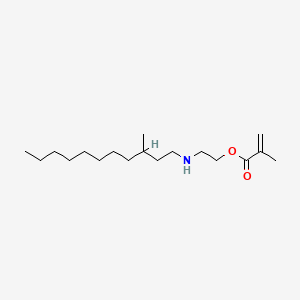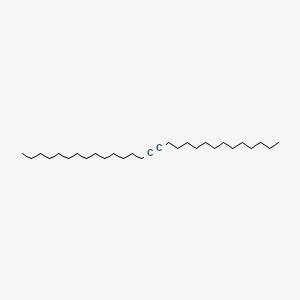
14-Nonacosyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Nonacosyne is a long-chain alkyne with the molecular formula C29H56
準備方法
Synthetic Routes and Reaction Conditions: 14-Nonacosyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize this compound.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions to form alkynes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions: 14-Nonacosyne undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound can produce alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Haloalkynes.
科学的研究の応用
14-Nonacosyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 14-Nonacosyne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne group is highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity is harnessed in synthetic chemistry to create complex molecules. In biological systems, its derivatives may interact with cellular components, leading to various biological effects.
類似化合物との比較
Nonacosane: A saturated hydrocarbon with the formula C29H60.
Nonacosene: An unsaturated hydrocarbon with one double bond.
Other Long-Chain Alkynes: Compounds with similar structures but different chain lengths or positions of the triple bond.
Uniqueness: 14-Nonacosyne is unique due to its specific chain length and the position of the triple bond, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
68516-35-8 |
|---|---|
分子式 |
C29H56 |
分子量 |
404.8 g/mol |
IUPAC名 |
nonacos-14-yne |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChIキー |
JYLPUGDQADDKAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC#CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



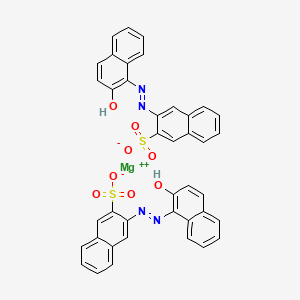

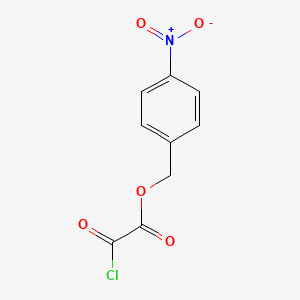

![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)


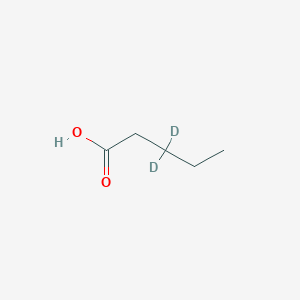
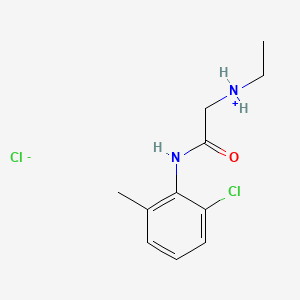
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

